molecular formula C13H21ClN4O2 B10961230 4-chloro-1-ethyl-N-[1-(morpholin-4-yl)propan-2-yl]-1H-pyrazole-5-carboxamide

4-chloro-1-ethyl-N-[1-(morpholin-4-yl)propan-2-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B10961230
M. Wt: 300.78 g/mol
InChI Key: FVKCGAPGTPPIRR-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-N-(1-methyl-2-morpholinoethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the pyrazole class of chemicals Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-ethyl-N-(1-methyl-2-morpholinoethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The chlorinated pyrazole is alkylated with ethyl iodide in the presence of a base like potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated pyrazole with N-(1-methyl-2-morpholinoethyl)amine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-ethyl-N-(1-methyl-2-morpholinoethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole-5-carboxylic acid derivatives.

    Reduction: Formation of the corresponding pyrazole-5-carboxamide derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-1-ethyl-N-(1-methyl-2-morpholinoethyl)-1H-pyrazole-5-carboxamide may have several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving pyrazole derivatives.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-N-(1-methyl-2-morpholinoethyl)-1H-pyrazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-ethyl-1H-pyrazole-5-carboxamide: Lacks the N-(1-methyl-2-morpholinoethyl) group.

    1-Ethyl-N-(1-methyl-2-morpholinoethyl)-1H-pyrazole-5-carboxamide: Lacks the chlorine atom.

    4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.

Uniqueness

4-Chloro-1-ethyl-N-(1-methyl-2-morpholinoethyl)-1H-pyrazole-5-carboxamide is unique due to the presence of both the chlorine atom and the N-(1-methyl-2-morpholinoethyl) group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be exploited in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H21ClN4O2

Molecular Weight

300.78 g/mol

IUPAC Name

4-chloro-2-ethyl-N-(1-morpholin-4-ylpropan-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H21ClN4O2/c1-3-18-12(11(14)8-15-18)13(19)16-10(2)9-17-4-6-20-7-5-17/h8,10H,3-7,9H2,1-2H3,(H,16,19)

InChI Key

FVKCGAPGTPPIRR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC(C)CN2CCOCC2

Origin of Product

United States

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